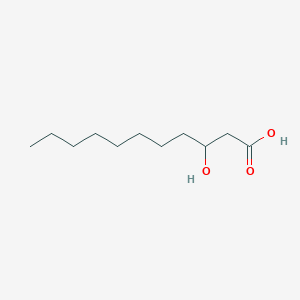

3-Hydroxyundecanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxyundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-2-3-4-5-6-7-8-10(12)9-11(13)14/h10,12H,2-9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARPMBPKLYEDIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxyundecanoic Acid: Core Properties and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyundecanoic acid is a medium-chain hydroxy fatty acid that has garnered interest in various scientific fields due to its presence in certain microorganisms and its potential biological activities. This technical guide provides a comprehensive overview of its fundamental properties, analytical methodologies, and known biological roles, presenting the information in a structured format for researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound is characterized by an eleven-carbon chain with a hydroxyl group at the third carbon position. Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 40165-88-6 | [1][2] |

| Molecular Formula | C₁₁H₂₂O₃ | [1][2] |

| Molecular Weight | 202.29 g/mol | [1][2] |

| Melting Point | 73-73.5 °C | [2] |

| Boiling Point | 333.2±25.0 °C (Predicted) | [2] |

| Density | 0.998±0.06 g/cm³ (Predicted) | [2] |

| pKa | 4.39±0.10 (Predicted) | [2] |

| Solubility | Soluble in chloroform, ethanol, and methanol.[1][2] Practically insoluble in water.[3] | [1][2][3] |

| Appearance | Solid | [2] |

Biological Significance

This compound has been identified as a component of the lipopolysaccharide (LPS) in the outer membrane of certain Gram-negative bacteria. It is also under investigation as an antimicrobial agent, with potential applications in healthcare and cosmetics.[2] Its presence has been noted in Antarctic lake sediments.[2] While its precise signaling roles are still under investigation, related medium-chain fatty acids are known to be involved in bacterial communication processes such as quorum sensing and can influence biofilm formation.

Experimental Protocols

Synthesis of 3-Hydroxy Fatty Acids (General Approach)

A potential synthetic workflow is outlined below:

Purification

Purification of the synthesized this compound would typically involve standard organic chemistry techniques. A general workflow is as follows:

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

A stable isotope dilution GC-MS method is a robust technique for the quantitative analysis of 3-hydroxy fatty acids.[4]

Sample Preparation:

-

Internal Standard Addition: Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) to the sample (e.g., plasma, cell culture media).

-

Acidification: Acidify the sample with an acid such as HCl.[2]

-

Extraction: Perform a liquid-liquid extraction using an organic solvent like ethyl acetate.[2]

-

Drying: Evaporate the organic solvent under a stream of nitrogen.[2]

-

Derivatization: Derivatize the dried extract to increase volatility for GC analysis. A common reagent is N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) with trimethylchlorosilane (TMCS).[2]

GC-MS Analysis:

-

Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS), is suitable.[2]

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.[2]

-

Oven Program: A typical temperature program starts at a low temperature (e.g., 80°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 290°C).[2]

-

Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect specific ions corresponding to the derivatized this compound and its internal standard.[2]

Potential Signaling Involvement

While a specific signaling pathway directly initiated by this compound is not well-defined, its structural similarity to other bacterial fatty acids suggests a potential role in cell-to-cell communication and biofilm regulation.

Conclusion

This compound is a molecule of growing interest with established basic properties and analytical methods. Its biological role, particularly in bacterial signaling and as a potential antimicrobial agent, presents a promising area for future research. The methodologies and data presented in this guide offer a solid foundation for scientists and drug development professionals to further explore the potential of this and related hydroxy fatty acids.

References

- 1. Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lipidmaps.org [lipidmaps.org]

- 3. 10-undecanhydroxamic acid, a hydroxamate derivative of the undecanoic acid, has strong antimicrobial activity through a mechanism that limits iron availability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery of 3-Hydroxyundecanoic acid

An In-depth Technical Guide to 3-Hydroxyundecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a medium-chain, β-hydroxy fatty acid that has garnered interest in various scientific fields. As a naturally occurring molecule, it is a constituent of bacterial lipids, notably as a component of lipopolysaccharides and a monomeric unit of polyhydroxyalkanoate (PHA) bioplastics.[1] Beyond its structural roles, it is investigated for its biological activities, including potential antimicrobial properties.[2] Furthermore, related medium-chain 3-hydroxy fatty acids are recognized as potent signaling molecules, capable of eliciting immune responses in plants. This guide provides a comprehensive overview of the discovery, physicochemical properties, synthesis, isolation, and known biological activities of this compound, presenting data and protocols essential for researchers in the field.

Introduction to 3-Hydroxy Fatty Acids

Hydroxy fatty acids (HFAs) are a class of fatty acids containing one or more hydroxyl groups along their aliphatic chain. Their functionalization imparts distinct chemical and physical properties compared to their non-hydroxylated counterparts, making them valuable in industrial and biomedical applications.[3] 3-Hydroxy fatty acids (3-OH-FAs), also known as β-hydroxy fatty acids, are particularly significant in the microbial world. They are key intermediates in bacterial fatty acid metabolism and serve as the monomeric building blocks for PHAs, which are biodegradable polyesters produced by numerous bacteria as a form of carbon and energy storage.[1][4] The discovery that medium-chain 3-OH-FAs can act as microbe-associated molecular patterns (MAMPs) to trigger innate immunity in plants has opened new avenues for research into their role in host-microbe interactions and potential applications in agriculture.

Discovery and Natural Occurrence

While the specific first is not prominently documented, the identification of 3-hydroxy fatty acids is intrinsically linked to the structural elucidation of bacterial lipids. They were recognized as integral components of the lipid A moiety of lipopolysaccharides (LPS) in Gram-negative bacteria and as the fundamental units of PHA polymers.[1] this compound has been identified in diverse environments, including Antarctic lake sediments, and as a constituent of lipids in various bacteria such as Shewanella algae, Branhamella catarrhalis, and PHA-producing species like Pseudomonas flava.[2][5]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a reference for experimental design and application.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₂O₃ | [6] |

| Molecular Weight | 202.29 g/mol | [6] |

| CAS Number | 40165-88-6 | [6] |

| Melting Point | 73-73.5 °C | [2] |

| Boiling Point (Predicted) | 333.2 ± 25.0 °C | [2] |

| Density (Predicted) | 0.998 ± 0.06 g/cm³ | [2] |

| Solubility | Soluble in ethanol (B145695), methanol, chloroform | [6] |

| Appearance | Solid | [2] |

| pKa (Predicted) | 4.39 ± 0.10 | [2] |

Experimental Protocols

Chemical Synthesis: Reformatsky Reaction

The Reformatsky reaction is a reliable method for synthesizing β-hydroxy esters, which can be subsequently hydrolyzed to yield β-hydroxy acids like this compound.[7][8] The reaction involves the condensation of an aldehyde with an α-halo ester in the presence of metallic zinc.[9]

Protocol for Synthesis of this compound

-

Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add zinc dust (1.2 eq). Activate the zinc by stirring with a small amount of iodine or 1,2-dibromoethane (B42909) in anhydrous tetrahydrofuran (B95107) (THF) until the color disappears.

-

Reagent Preparation: In the dropping funnel, prepare a solution of nonanal (B32974) (C9 aldehyde, 1.0 eq) and ethyl bromoacetate (B1195939) (1.1 eq) in anhydrous THF.

-

Reaction Initiation: Add a small portion of the aldehyde/ester solution to the activated zinc suspension. The reaction mixture may require gentle heating to initiate. An exothermic reaction indicates the formation of the organozinc reagent (Reformatsky enolate).

-

Condensation: Once the reaction has started, add the remaining aldehyde/ester solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete reaction.

-

Work-up (Hydrolysis of Intermediate): Cool the reaction mixture to room temperature and quench by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Purification of Ester: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 3-hydroxyundecanoate. Purify the ester via column chromatography on silica (B1680970) gel.

-

Saponification: Dissolve the purified ester in a mixture of ethanol and 1 M aqueous sodium hydroxide (B78521) (NaOH). Stir the solution at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Final Isolation: Remove the ethanol under reduced pressure. Acidify the remaining aqueous solution to pH 2 with 1 M hydrochloric acid (HCl). The this compound will precipitate or can be extracted with ethyl acetate. Wash the organic extract, dry over Na₂SO₄, and evaporate the solvent to yield the final product.

References

- 1. 3-Hydroxydecanoic acid | C10H20O3 | CID 26612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Protocols for Isolation and Analysis of Polyhydroxyalkanoates | Springer Nature Experiments [experiments.springernature.com]

- 3. Polyhydroxyalkanoate production in Pseudomonas putida from alkanoic acids of varying lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bipublication.com [bipublication.com]

- 5. This compound, 3-Hydroxy fatty acid (CAS 40165-88-6) | Abcam [abcam.com]

- 6. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

The Natural Occurrence of 3-Hydroxyundecanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyundecanoic acid is a medium-chain 3-hydroxy fatty acid (3-OH-FA) that has garnered interest in various scientific fields due to its presence in diverse biological systems and its potential applications. As a hydroxylated fatty acid, it is a constituent of complex lipids, such as lipopolysaccharides (LPS) in Gram-negative bacteria and polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by various microorganisms.[1][2] The unique structural properties of 3-hydroxy fatty acids also make them valuable biomarkers for detecting the presence of Gram-negative bacteria in environmental samples.[1] This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthesis, and the analytical methods for its detection and quantification.

Natural Occurrence and Quantitative Data

This compound has been identified in a variety of natural sources, primarily of microbial origin. It is a known component of the lipid A moiety of lipopolysaccharides in the outer membrane of Gram-negative bacteria, such as Branhamella catarrhalis.[2] Furthermore, it is found as a monomeric unit in polyhydroxyalkanoate (PHA) biopolymers produced by bacteria like Pseudomonas flava, which are capable of accumulating these polyesters as intracellular carbon and energy reserves.[2] There is also evidence of its presence in environmental samples, including Antarctic lake sediments.[3]

While specific quantitative data for this compound is not abundant in the literature, studies on closely related 3-hydroxy fatty acids in various microorganisms provide valuable context for its expected concentrations. The following table summarizes the quantitative data for medium-chain 3-hydroxy fatty acids in different bacterial species.

| 3-Hydroxy Fatty Acid | Organism | Sample Matrix | Concentration | Reference |

| 3-Hydroxydecanoic acid (C10) | Pseudomonas aeruginosa (clinical isolates) | Whole cells | ~1 µM per 10^7 cells | [4] |

| 3-(R)-Hydroxydecanoic acid (C10) | Lactobacillus plantarum MiLAB 14 | Culture supernatant | 1.7 µg/mL | [4][5] |

| 3-(R)-Hydroxydodecanoic acid (C12) | Lactobacillus plantarum MiLAB 14 | Culture supernatant | 0.5 µg/mL | [5] |

| 3-(R)-Hydroxytetradecanoic acid (C14) | Lactobacillus plantarum MiLAB 14 | Culture supernatant | 0.2 µg/mL | [5] |

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the metabolic pathways of fatty acids and the production of polyhydroxyalkanoates (PHAs). In bacteria such as Pseudomonas species, the precursors for medium-chain-length PHA monomers are derived from either fatty acid de novo synthesis or the β-oxidation pathway.

A putative biosynthetic pathway for 3-hydroxyundecanoyl-CoA, the activated form of this compound, is illustrated below. This pathway is primarily based on the established routes for the synthesis of medium-chain-length PHA monomers.

In this proposed pathway, undecanoic acid from cellular pools or de novo synthesis is activated to undecanoyl-CoA. Through a step of the β-oxidation cycle, this is converted to trans-2-undecenoyl-CoA. An (R)-specific enoyl-CoA hydratase, such as PhaJ, then hydrates this intermediate to form 3-hydroxyundecanoyl-CoA. This molecule can then be incorporated into PHA polymers by PHA synthases (PhaC) or used in the synthesis of the lipid A component of LPS.

Biological Role and Signaling

Beyond its structural roles in PHAs and LPS, 3-hydroxy fatty acids are emerging as important signaling molecules in microbial and host-microbe interactions. For instance, medium-chain 3-hydroxy fatty acids have been shown to act as microbe-associated molecular patterns (MAMPs) that can be recognized by the innate immune systems of plants, triggering defense responses.

In the model plant Arabidopsis thaliana, medium-chain 3-hydroxy fatty acids are perceived by the S-domain receptor-like kinase LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION (LORE). This recognition initiates a signaling cascade that leads to the activation of plant defense mechanisms.

Experimental Protocols for the Analysis of this compound

The accurate quantification of this compound from biological and environmental matrices requires robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique, often requiring a derivatization step to increase the volatility of the analyte.

Protocol: Quantification of this compound from Bacterial Cultures by GC-MS

This protocol is a composite of methodologies described in the literature for the analysis of medium-chain 3-hydroxy fatty acids.[5][6]

1. Sample Preparation and Lipid Extraction: a. Harvest bacterial cells from a liquid culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C). b. Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) and re-centrifuge. c. For analysis of extracellular fatty acids, the supernatant can be used directly. d. Perform a lipid extraction using a modified Bligh-Dyer method. Resuspend the cell pellet in a monophasic mixture of chloroform (B151607):methanol:water (1:2:0.8, v/v/v). e. After a suitable incubation period with agitation, induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v). f. Centrifuge to separate the phases and collect the lower organic phase containing the lipids. g. Dry the organic phase under a stream of nitrogen.

2. Saponification and Acidification: a. Resuspend the dried lipid extract in a methanolic potassium hydroxide (B78521) solution (e.g., 0.5 M) and heat (e.g., at 80°C for 1 hour) to saponify the lipids and release the fatty acids. b. After cooling, acidify the mixture with a strong acid (e.g., HCl) to a pH of approximately 2 to protonate the fatty acids.

3. Fatty Acid Extraction: a. Extract the free fatty acids from the acidified aqueous-methanolic solution by partitioning with an organic solvent such as hexane (B92381) or diethyl ether. b. Repeat the extraction multiple times and pool the organic phases. c. Dry the pooled organic phase under nitrogen.

4. Derivatization: a. To the dried fatty acid residue, add a derivatizing agent to convert the carboxylic acid and hydroxyl groups to more volatile esters and ethers. A common agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine (B92270) or acetonitrile. b. Heat the mixture (e.g., at 60-80°C for 1 hour) to ensure complete derivatization.

5. GC-MS Analysis: a. Inject an aliquot of the derivatized sample into a gas chromatograph coupled to a mass spectrometer. b. GC Conditions (Example):

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

- Carrier Gas: Helium at a constant flow rate.

- Injector Temperature: 250°C.

- Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a rate of 5-10°C/min. c. MS Conditions (Example):

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Analyzer: Quadrupole or Ion Trap.

- Scan Range: m/z 50-500.

- For Quantification: Use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the derivatized this compound.

6. Quantification: a. Prepare a calibration curve using an authentic standard of this compound that has undergone the same derivatization process. b. An internal standard (e.g., a deuterated fatty acid or a fatty acid with an odd number of carbons not present in the sample) should be added at the beginning of the extraction process to correct for sample loss and variations in derivatization and injection efficiency.

Below is a workflow diagram illustrating the key steps in the analytical process.

Conclusion

This compound is a naturally occurring hydroxylated fatty acid with significant roles in the structure of bacterial membranes and as a component of biodegradable polymers. Its presence and the concentration of related 3-hydroxy fatty acids can serve as important biomarkers in various biological and environmental systems. The continued development of sensitive and specific analytical methods will be crucial for further elucidating its distribution, biosynthetic pathways, and biological functions, including its potential role in intercellular signaling. This guide provides a foundational resource for researchers interested in the study of this and other related 3-hydroxy fatty acids.

References

- 1. researchgate.net [researchgate.net]

- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. scholar.ufs.ac.za [scholar.ufs.ac.za]

- 5. Antifungal 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oasis.library.unlv.edu [oasis.library.unlv.edu]

An In-depth Technical Guide to the Biosynthesis of 3-Hydroxyundecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyundecanoic acid, a medium-chain-length (MCL) 3-hydroxy fatty acid (3-HFA), is a valuable chiral building block for the synthesis of various specialty chemicals, including biodegradable polymers, pharmaceuticals, and fine chemicals. Its biosynthesis is predominantly observed in bacteria, particularly in species of Pseudomonas, where it serves as a monomer unit for the production of polyhydroxyalkanoates (PHAs). This technical guide provides a comprehensive overview of the core biosynthetic pathways leading to the formation of this compound, with a focus on the enzymatic machinery, quantitative data, and detailed experimental protocols relevant to its study and production.

Core Biosynthetic Pathways

The biosynthesis of this compound in bacteria such as Pseudomonas putida primarily occurs through two interconnected metabolic routes: the de novo fatty acid biosynthesis pathway and the fatty acid β-oxidation pathway . These pathways provide the necessary (R)-3-hydroxyacyl-CoA thioester, the direct precursor for its incorporation into PHA polymers by PHA synthases.

De Novo Fatty Acid Biosynthesis Pathway

This pathway synthesizes fatty acids from simple carbon sources like sugars or glycerol. The key steps leading to the formation of (R)-3-hydroxyundecanoyl-ACP, a precursor to this compound, involve a series of enzymatic reactions. A crucial enzyme in this pathway for PHA production is the (R)-3-hydroxyacyl-ACP:CoA transacylase (PhaG) . PhaG channels intermediates from the fatty acid synthesis cycle towards PHA biosynthesis by converting (R)-3-hydroxyacyl-ACPs to their corresponding (R)-3-hydroxyacyl-CoAs.

Fatty Acid β-Oxidation Pathway

When fatty acids such as undecanoic acid are provided as the carbon source, the β-oxidation pathway is the primary route for generating (R)-3-hydroxyundecanoyl-CoA. This cyclical pathway sequentially shortens the fatty acid chain by two carbon atoms per cycle. The key enzyme that links β-oxidation to PHA synthesis is the (R)-specific enoyl-CoA hydratase (PhaJ) . PhaJ catalyzes the stereospecific hydration of a trans-2-enoyl-CoA intermediate to the corresponding (R)-3-hydroxyacyl-CoA.

Key Enzymes and Quantitative Data

The efficiency of this compound biosynthesis is largely dependent on the activity and substrate specificity of the key enzymes involved. While specific kinetic data for C11 substrates is limited in the literature, the available information for MCL substrates provides valuable insights.

| Enzyme | Gene | Organism | Substrate(s) | Kinetic Parameters | Reference(s) |

| PHA Synthase | phaC1, phaC2 | Pseudomonas putida | (R)-3-Hydroxyacyl-CoAs (C6-C14) | Class II synthases show broad substrate specificity for MCL-CoAs. | [1] |

| (R)-specific enoyl-CoA hydratase | phaJ | Pseudomonas aeruginosa | trans-2-Enoyl-CoAs (C4-C12) | PhaJ4 exhibits almost constant maximum reaction rates (Vmax) irrespective of substrate chain length. | [2][3] |

| (R)-3-hydroxyacyl-ACP:CoA transacylase | phaG | Pseudomonas putida | (R)-3-Hydroxyacyl-ACPs | Kinetic analysis with 3-hydroxydecanoyl-CoA showed a K0.5 of 65 µM and a Vmax of 12.4 mU/mg. | [4] |

Experimental Protocols

Enzymatic Assay for PHA Synthase (PhaC) Activity

This protocol is adapted for the determination of PHA synthase activity with medium-chain-length 3-hydroxyacyl-CoA substrates. The assay measures the release of Coenzyme A (CoA) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with free sulfhydryl groups to produce a colored product.

Materials:

-

Purified PHA synthase

-

(R)-3-Hydroxyundecanoyl-CoA (substrate)

-

Tris-HCl buffer (100 mM, pH 8.0)

-

DTNB solution (2 mM in Tris-HCl buffer)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0) and 0.5 mM (R)-3-hydroxyundecanoyl-CoA.

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding a known amount of purified PHA synthase.

-

At specific time intervals, take aliquots from the reaction mixture and add them to a cuvette containing the DTNB solution.

-

Measure the absorbance at 412 nm.

-

Calculate the amount of CoA released using a standard curve prepared with known concentrations of CoA.

-

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the release of 1 µmol of CoA per minute under the specified conditions.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the extraction, derivatization, and analysis of this compound from bacterial cells.

Materials:

-

Lyophilized bacterial cells

-

Methanol (B129727) containing 3% (v/v) sulfuric acid

-

n-Hexane

-

Sodium sulfate (B86663) (anhydrous)

-

Internal standard (e.g., 3-hydroxydodecanoic acid)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

a. Extraction and Methanolysis:

-

Weigh approximately 20-50 mg of lyophilized cells into a screw-capped glass tube.

-

Add a known amount of internal standard.

-

Add 2 mL of chloroform and 2 mL of methanol containing 3% (v/v) sulfuric acid.

-

Seal the tube tightly and heat at 100°C for 4 hours in a heating block or oven.

-

Cool the tube to room temperature.

-

Add 1 mL of water and vortex vigorously for 1 minute.

-

Centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the lower organic phase (chloroform) to a new glass tube.

-

Dry the organic phase over anhydrous sodium sulfate.

b. GC-MS Analysis:

-

Inject 1-2 µL of the final extract into the GC-MS.

-

GC Conditions (example):

-

Injector temperature: 250°C

-

Oven program: Initial temperature of 80°C for 2 min, then ramp to 280°C at 8°C/min, and hold for 5 min.

-

Carrier gas: Helium at a constant flow rate.

-

-

MS Conditions (example):

-

Ion source temperature: 230°C

-

Quadrupole temperature: 150°C

-

Scan mode: Full scan (m/z 50-500) or selected ion monitoring (SIM) for higher sensitivity.

-

-

Identify the methyl ester of this compound based on its retention time and mass spectrum.

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Conclusion

The biosynthesis of this compound is intricately linked to the central carbon metabolism of bacteria, particularly through the de novo fatty acid synthesis and β-oxidation pathways. Understanding the key enzymes—PhaC, PhaJ, and PhaG—and their kinetic properties is crucial for metabolic engineering strategies aimed at overproducing this valuable chemical. The experimental protocols provided in this guide offer a starting point for researchers to quantify and characterize the production of this compound in microbial systems. Further research into the specific substrate preferences and catalytic mechanisms of the involved enzymes for C11 substrates will undoubtedly pave the way for more efficient and targeted biosynthetic processes.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular characterization and properties of (R)-specific enoyl-CoA hydratases from Pseudomonas aeruginosa: metabolic tools for synthesis of polyhydroxyalkanoates via fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Microbial Origins of 3-Hydroxyundecanoic Acid: A Technical Guide for Researchers

An in-depth exploration of the microbial synthesis of 3-hydroxyundecanoic acid, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of microbial sources, biosynthetic pathways, and detailed experimental protocols for its production, extraction, and quantification.

Introduction

This compound (3-HUDA) is a medium-chain-length 3-hydroxy fatty acid with potential applications in the development of pharmaceuticals and as a building block for biopolymers. Microbial biosynthesis offers a promising and sustainable alternative to chemical synthesis for the production of this valuable chiral molecule. This technical guide consolidates current knowledge on the microbial sources of 3-HUDA, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways and regulatory networks.

Microbial Sources of this compound

Several microbial genera have been identified as producers of medium-chain-length 3-hydroxyalkanoic acids (mcl-3HAs), including 3-HUDA. These microorganisms often synthesize these compounds as precursors for polyhydroxyalkanoates (PHAs), rhamnolipids, or as intermediates in fatty acid metabolism.

Bacterial Sources

The most prominent bacterial producers of mcl-3HAs belong to the genus Pseudomonas. These bacteria can synthesize a variety of 3-hydroxy fatty acids with chain lengths ranging from C6 to C14.

-

Pseudomonas putida : Strains of P. putida, such as GPo1 and KT2442, are well-documented producers of mcl-PHAs. When supplied with undecanoic acid as a carbon source, these bacteria can produce PHAs containing 3-hydroxyundecanoate monomers. Through controlled in vivo depolymerization of these PHAs, (R)-3-hydroxyundecanoic acid can be secreted into the extracellular medium and subsequently isolated[1][2].

-

Pseudomonas aeruginosa : This species is known for its production of rhamnolipids, which are biosurfactants composed of rhamnose and 3-hydroxy fatty acid moieties. By engineering the rhamnolipid biosynthesis pathway, for instance by knocking out the rhlB and rhlC genes, the accumulation of the precursor R-3-(R-3-hydroxyalkanoyloxy)alkanoic acids (HAAs) can be achieved. These HAAs, which can include this compound moieties, can then be hydrolyzed to release the free 3-hydroxy fatty acids[3][4].

-

Lactobacillus species : Certain species of Lactobacillus have been reported to produce various 3-hydroxy fatty acids, although specific quantitative data for this compound is limited.

-

Rhodococcus and Bacillus species : Members of these genera are also known PHA producers and have the metabolic capability to degrade long-chain fatty acids, suggesting their potential for 3-HUDA production, though specific examples are not well-documented in the literature[5][6][7][8][9][10][11].

Fungal Sources

The production of this compound by fungi is less explored compared to bacteria. However, some fungi possess the necessary enzymatic machinery for fatty acid oxidation and have been shown to biotransform fatty acids into various hydroxylated derivatives.

-

Candida species : Yeasts such as Candida tropicalis are known to possess the ω-oxidation pathway for fatty acid metabolism, which can lead to the formation of ω-hydroxy fatty acids and dicarboxylic acids[12][13]. While direct production of 3-HUDA is not extensively reported, their ability to modify fatty acids suggests potential for this biotransformation under specific conditions or with metabolic engineering. The presence of undecanoic acid has been shown to inhibit biofilm formation in Candida albicans[14][15][16][17][18].

-

Aspergillus niger : This filamentous fungus is a versatile producer of organic acids and possesses a peroxisomal β-oxidation pathway for fatty acid degradation[19][20]. While its primary use is in the production of other organic acids, its metabolic capabilities suggest it could be engineered for 3-HUDA production[21][22][23].

Quantitative Data on Microbial 3-Hydroxyalkanoic Acid Production

While specific quantitative data for this compound is scarce, data for closely related medium-chain-length 3-hydroxyalkanoic acids and total PHA production provide valuable benchmarks for potential yields.

| Microbial Strain | Substrate | Product | Titer (g/L) | Yield | Productivity | Reference |

| Pseudomonas putida GPo1 | Undecanoic Acid | (R)-3-Hydroxyundecanoic acid | Not Reported | Not Reported | Not Reported | [1] |

| Pseudomonas putida GPo1 | Octanoic Acid | (R)-3-Hydroxyoctanoic acid | Not Reported | ~78% (wt/wt of released monomers) | Not Reported | [1][2] |

| Engineered Pseudomonas aeruginosa | Palm Oil | R-3-(R-3-hydroxyalkanoyloxy)alkanoic acids (HAAs) | ~18 | 20% (g/g plant oil) | Not Reported | [3][4][24] |

| Pseudomonas putida KT2440 (Fed-batch) | Synthetic Fatty Acid Mixture | mcl-PHA | 52.8 | 65% of CDW | 2.1 g/L/h | [25] |

| Pseudomonas putida KT2440 ΔphaZ (Fed-batch) | Crude Glycerol | mcl-PHA | 12.7 | 38.9% of CDW | 0.34 g/L/h | [12][26] |

Biosynthetic Pathway of this compound

The primary route for the conversion of undecanoic acid to this compound in microorganisms like Pseudomonas is the β-oxidation pathway. This catabolic process involves a series of enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle, generating acetyl-CoA. The intermediate, (S)-3-hydroxyacyl-CoA, is a key precursor.

Regulatory Networks

The biosynthesis of PHAs, and consequently the availability of 3-hydroxyalkanoic acid precursors, is tightly regulated in Pseudomonas. The GacS/GacA two-component system plays a central role, acting as a global regulator that post-transcriptionally controls the expression of PHA biosynthetic genes. This system modulates the levels of small regulatory RNAs (sRNAs) like RsmY and RsmZ, which in turn control the activity of translational repressor proteins such as RsmA.

Another key regulator in Pseudomonas aeruginosa is PvrA, which responds to the presence of long-chain fatty acids. PvrA acts as a switch, directing the carbon flux from fatty acid metabolism towards either the production of virulence factors (via the PQS quorum-sensing system) or carbon storage in the form of PHAs.

Experimental Protocols

Cultivation of Pseudomonas putida for this compound Production

This protocol is adapted for fed-batch cultivation to achieve high cell density and promote PHA accumulation.

1. Media Preparation:

-

Seed Culture Medium (LB Broth): 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl.

-

Batch Fermentation Medium (Modified M9 Minimal Medium): Per liter: 6.78 g Na2HPO4, 3 g KH2PO4, 0.5 g NaCl, 1 g NH4Cl, 2 mM MgSO4, 0.1 mM CaCl2, and trace element solution. The initial carbon source is undecanoic acid (e.g., 20 mM, neutralized with NaOH).

-

Feeding Solution: A concentrated solution of undecanoic acid (e.g., 1 M, neutralized with NaOH) and ammonium (B1175870) sulfate (B86663) to maintain a specific C/N ratio.

2. Inoculum Preparation:

-

Inoculate a single colony of P. putida into 50 mL of LB broth in a 250 mL flask.

-

Incubate at 30°C with shaking at 200 rpm overnight.

-

Use this seed culture to inoculate the fermenter (typically 5-10% v/v).

3. Fed-Batch Fermentation:

-

Start the fermentation in batch mode. Maintain the pH at 7.0 using automated addition of NaOH and the temperature at 30°C. Maintain dissolved oxygen (DO) above 20% by controlling agitation and aeration rate.

-

Once the initial carbon source is depleted (indicated by a sharp increase in DO), start the fed-batch phase.

-

Feed the undecanoic acid solution at a predetermined rate (e.g., exponential feeding to maintain a specific growth rate, followed by a constant feed rate during the PHA accumulation phase).

-

To induce PHA accumulation, limit a nutrient such as nitrogen. This can be achieved by reducing or eliminating the ammonium source in the feed solution.

-

Continue the fermentation for 48-72 hours, or until the desired cell density and PHA content are reached.

4. Cell Harvesting:

-

Harvest the cells by centrifugation (e.g., 8000 x g for 15 minutes at 4°C).

-

Wash the cell pellet with distilled water and lyophilize for subsequent extraction.

Extraction and Purification of this compound

This protocol describes the in vivo depolymerization of PHA to release 3-HUDA, followed by extraction and purification.

1. In Vivo Depolymerization:

-

Resuspend the harvested PHA-containing cells in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) at a specific cell concentration.

-

Induce depolymerization by shifting environmental conditions, for example, by incubating the cell suspension at a specific temperature (e.g., 37°C) under conditions of carbon starvation.

-

Monitor the release of 3-HUDA into the supernatant over time.

2. Extraction from Supernatant:

-

Centrifuge the cell suspension to pellet the cells.

-

Collect the supernatant containing the secreted 3-HUDA.

-

Acidify the supernatant to approximately pH 2 with HCl to protonate the carboxylic acid.

-

Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate (B1210297) (e.g., 3 extractions with an equal volume of solvent).

-

Pool the organic phases and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude 3-HUDA extract.

3. Purification (Optional):

-

Further purification can be achieved using column chromatography (e.g., silica (B1680970) gel chromatography) or preparative HPLC.

Quantification of this compound by GC-MS

This method involves the derivatization of 3-HUDA to a volatile ester for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Derivatization to Methyl Ester:

-

Dissolve the dried extract in a known volume of methanol (B129727) containing 3% (v/v) sulfuric acid.

-

Add an internal standard (e.g., 3-hydroxydodecanoic acid) for accurate quantification.

-

Heat the mixture at 100°C for 4 hours in a sealed vial.

-

After cooling, add water and extract the fatty acid methyl esters (FAMEs) with hexane (B92381).

-

Wash the hexane phase with a saturated NaCl solution.

-

Dry the hexane phase over anhydrous sodium sulfate.

2. Silylation (for hydroxyl group):

-

Evaporate the hexane to dryness under a stream of nitrogen.

-

Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and an appropriate solvent (e.g., pyridine).

-

Heat at 60-80°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) ether.[27]

3. GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-23).

-

Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 290°C).[27]

-

Mass Spectrometer: Operate in electron ionization (EI) mode, and for quantification, use selected ion monitoring (SIM) mode, monitoring characteristic ions for the TMS-derivatized this compound methyl ester and the internal standard.

-

Quantification: Generate a calibration curve using standards of this compound and the internal standard, and calculate the concentration in the sample based on the peak area ratios.

Conclusion

The microbial production of this compound, primarily through the cultivation of Pseudomonas species, presents a viable and sustainable route to this valuable chemical. While direct quantitative data for 3-HUDA remains an area for further research, the established knowledge of medium-chain-length PHA biosynthesis and the available analytical protocols provide a strong foundation for process development. By leveraging metabolic engineering strategies to enhance precursor supply and control competing pathways, coupled with optimized fermentation and recovery processes, the industrial-scale production of this compound is an achievable goal. This guide provides the necessary technical framework for researchers to embark on or advance their work in this exciting field.

References

- 1. Efficient production of (R)-3-hydroxycarboxylic acids by biotechnological conversion of polyhydroxyalkanoates and their purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regulatory and structural mechanisms of PvrA-mediated regulation of the PQS quorum-sensing system and PHA biosynthesis in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Polyhydroxyalkanoate Production and Degradation Patterns in Bacillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijcmas.com [ijcmas.com]

- 7. researchgate.net [researchgate.net]

- 8. Characterization and Biological Activities of Four Biotransformation Products of Diosgenin from Rhodococcus erythropolis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. office2.jmbfs.org [office2.jmbfs.org]

- 10. Rhodococcus as a Versatile Biocatalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Resolution of methyl nonactate by Rhodococcus erythropolis under aerobic and anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

- 13. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antibiofilm and antifungal activities of medium-chain fatty acids against Candida albicans via mimicking of the quorum-sensing molecule farnesol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Reassessing the Use of Undecanoic Acid as a Therapeutic Strategy for Treating Fungal Infections | Semantic Scholar [semanticscholar.org]

- 16. Reassessing the Use of Undecanoic Acid as a Therapeutic Strategy for Treating Fungal Infections [ouci.dntb.gov.ua]

- 17. Antifungal effects of undecylenic acid on the biofilm formation of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Aspergillus niger uses the peroxisomal CoA-dependent β-oxidative genes to degrade the hydroxycinnamic acids caffeic acid, ferulic acid, and p-coumaric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 20. KEGG PATHWAY: Fatty acid metabolism - Aspergillus niger (black aspergilli) [kegg.jp]

- 21. Metabolic engineering to improve production of 3-hydroxypropionic acid from corn-stover hydrolysate in Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Metabolic engineering to improve production of 3-hydroxypropionic acid from corn-stover hydrolysate in Aspergillus species (Journal Article) | OSTI.GOV [osti.gov]

- 23. Microbial transformations of 3-methoxyflavone by strains of Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A polyhydroxyalkanoates bioprocess improvement case study based on four fed‐batch feeding strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Fed-Batch mcl- Polyhydroxyalkanoates Production in Pseudomonas putida KT2440 and ΔphaZ Mutant on Biodiesel-Derived Crude Glycerol [frontiersin.org]

- 27. lipidmaps.org [lipidmaps.org]

The Pivotal Role of 3-Hydroxyundecanoic Acid in Bacterial Physiology and Pathogenesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyundecanoic acid (3-OH-C11) is a medium-chain length 3-hydroxy fatty acid (mcl-3-OH-FA) that plays a crucial, albeit often precursor, role in bacterial cell-to-cell communication and virulence. While not as extensively studied as its C10 and C12 counterparts, 3-OH-C11 is a key intermediate in the biosynthesis of diffusible signal factors (DSFs) in important plant pathogens like Xanthomonas campestris. This technical guide provides an in-depth analysis of the biosynthesis, function, and significance of 3-OH-C11 in bacteria. It aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this molecule, including detailed experimental protocols for its study and its potential as a target for novel antimicrobial strategies.

Introduction

Bacteria utilize a sophisticated chemical language to communicate and coordinate collective behaviors, a process known as quorum sensing (QS). This communication relies on the production, detection, and response to small signal molecules. Among these are the 3-hydroxy fatty acids (3-OH-FAs), which are integral components of lipopolysaccharides in Gram-negative bacteria and also function as signaling molecules or their immediate precursors. This compound (3-OH-C11), a fatty acid with an 11-carbon chain, is a significant, though less-heralded, member of this class of molecules. Its primary recognized role is as a precursor in the biosynthesis of the Xanthomonas diffusible signal factor (DSF) family of QS molecules, which regulate virulence factors such as biofilm formation and extracellular enzyme production.[1][2] Understanding the synthesis and function of 3-OH-C11 is therefore critical for developing strategies to disrupt bacterial pathogenesis.

Biosynthesis of this compound

The primary pathway for the synthesis of 3-OH-C11 in bacteria is through the fatty acid biosynthesis (FAS) II pathway. In this cycle, 3-hydroxyacyl-acyl carrier protein (ACP) intermediates are generated. Specifically for DSF synthesis in Xanthomonas campestris, 3-hydroxyacyl-ACPs with carbon chain lengths of 12 to 13 are the direct precursors.[1] This strongly implicates 3-hydroxyundecanoyl-ACP as a key intermediate.

The biosynthesis can be summarized in the following steps:

-

Initiation: The FASII pathway is initiated with the condensation of acetyl-CoA and malonyl-ACP.

-

Elongation Cycles: A series of condensation, reduction, and dehydration reactions extend the fatty acid chain by two carbons in each cycle.

-

Formation of 3-hydroxyacyl-ACP: In each elongation cycle, a 3-ketoacyl-ACP is reduced by a 3-oxoacyl-ACP reductase (like FabG) to form a 3-hydroxyacyl-ACP.[1]

-

Diversion for DSF Synthesis: In Xanthomonas, specific 3-hydroxyacyl-ACPs, including the C11 intermediate, are diverted from the FASII pathway by the enzyme RpfF, which has both dehydratase and thioesterase activity, to produce DSF family signals.[2]

Role in Bacterial Physiology and Pathogenesis

The primary established role of 3-OH-C11 is as a precursor to the DSF family of quorum sensing signals in Xanthomonas. These signals are crucial for the regulation of virulence factors.

Quorum Sensing in Xanthomonas

In Xanthomonas campestris, the DSF signaling system regulates the expression of genes involved in:

-

Biofilm Formation: The ability of bacteria to form communities on surfaces, which enhances their resistance to environmental stresses and antimicrobial agents.

-

Extracellular Enzyme Production: Secretion of enzymes like proteases and cellulases that degrade host tissues and facilitate nutrient acquisition.

-

Virulence: The overall ability of the bacterium to cause disease in a host plant.

The DSF signaling pathway can be outlined as follows:

-

Synthesis: 3-OH-C11-ACP is converted to DSF family signals by the synthase RpfF.

-

Sensing: The DSF signal is perceived by the sensor kinase RpfC.

-

Signal Transduction: RpfC, in conjunction with the response regulator RpfG, modulates the intracellular levels of the second messenger cyclic-di-GMP.

-

Gene Regulation: Changes in cyclic-di-GMP levels, through downstream effectors, lead to altered expression of virulence-related genes.

Quantitative Data

While specific quantitative data for 3-OH-C11 is limited in the literature, data for related 3-hydroxy fatty acids provides a valuable reference for expected concentrations and effects.

Table 1: Concentrations of 3-Hydroxy Fatty Acids in Bacterial Cultures

| Bacterial Species | 3-Hydroxy Fatty Acid | Concentration | Reference |

| Pseudomonas aeruginosa | 3-OH-C10:0 | ~18 g/L (engineered strain) | [3] |

| Lactobacillus plantarum | 3-OH-C10:0 | 1.7 µg/mL | [3] |

Table 2: Inhibitory Concentrations of Fatty Acids on Biofilm Formation

| Bacterial Species | Fatty Acid | Concentration | % Inhibition | Reference |

| Escherichia coli | Undecanoic acid | 1 mM | ~25-fold reduction in persister cells | [4] |

| Staphylococcus aureus | Petroselinic acid (C18:1) | 100 µg/mL | >65% | [1] |

Experimental Protocols

Extraction and Quantification of this compound from Bacterial Cultures

This protocol is adapted from methods for analyzing bacterial fatty acids by Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]

Materials:

-

Bacterial culture grown to the desired phase.

-

Internal standard (e.g., methyl heptadecanoate).

-

Anhydrous 1.25 M HCl in methanol.

-

Hexane (B92381) (GC grade).

-

Sodium bicarbonate solution (100 mg/mL).

-

Chloroform.

-

Glass vials with Teflon-lined caps.

-

GC-MS system.

Procedure:

-

Cell Harvesting: Pellet a known volume of bacterial culture by centrifugation. Wash the pellet with sterile water and lyophilize to dryness.

-

Methanolysis (Acid-catalyzed): To the dried cell pellet, add 0.5 mL of anhydrous 1.25 M HCl in methanol. Add a known amount of internal standard.

-

Incubation: Cap the vial tightly and heat at 80°C for 1 hour to convert fatty acids to their fatty acid methyl esters (FAMEs).

-

Extraction: After cooling, add 0.5 mL of hexane and vortex thoroughly. Centrifuge to separate the phases.

-

Washing: Transfer the upper hexane layer containing the FAMEs to a new vial. Wash with 1 mL of sodium bicarbonate solution to neutralize the acid.

-

Analysis: Inject an aliquot of the hexane layer into the GC-MS for analysis.

Biofilm Formation Assay (Crystal Violet Method)

This protocol allows for the quantification of biofilm formation and can be adapted to test the effect of 3-OH-C11.[7][8]

Materials:

-

Bacterial culture.

-

96-well microtiter plate.

-

Growth medium.

-

This compound (or other test compounds).

-

0.1% Crystal Violet solution.

-

30% Acetic acid.

-

Plate reader.

Procedure:

-

Inoculation: Dilute an overnight bacterial culture in fresh medium. Add 100 µL of the diluted culture to the wells of a 96-well plate. Include wells with different concentrations of 3-OH-C11 and control wells without the compound.

-

Incubation: Incubate the plate at the optimal growth temperature for 24-48 hours without shaking.

-

Washing: Gently remove the culture medium from the wells. Wash the wells three times with sterile water to remove planktonic cells.

-

Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Washing: Remove the crystal violet solution and wash the wells again with water until the wash water is clear.

-

Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the stained biofilm.

-

Quantification: Measure the absorbance of the solubilized stain at a wavelength of 550-595 nm using a plate reader.

Implications for Drug Development

The critical role of the DSF signaling pathway in the virulence of pathogens like Xanthomonas makes it an attractive target for the development of novel anti-infective agents. By targeting the biosynthesis of 3-OH-C11, the precursor to DSF signals, it may be possible to disrupt quorum sensing and attenuate virulence. Potential strategies include:

-

Enzyme Inhibition: Developing small molecule inhibitors that target the enzymes involved in the synthesis of 3-hydroxyacyl-ACPs (e.g., FabG) or the conversion of these precursors to DSF (RpfF).

-

Signal Mimicry: Designing antagonist molecules that are structurally similar to 3-OH-C11 or DSF but block the receptor RpfC.

Conclusion

This compound, while often overlooked, is a fundamentally important molecule in the physiology and pathogenesis of certain bacteria, most notably as a key precursor in the DSF quorum sensing pathway of Xanthomonas. A thorough understanding of its biosynthesis and role in signaling is essential for researchers and drug developers. The experimental protocols provided in this guide offer a starting point for the investigation of 3-OH-C11 and other 3-hydroxy fatty acids. Future research focused on this molecule and its associated pathways holds significant promise for the development of innovative strategies to combat bacterial infections.

References

- 1. Novel Xanthomonas campestris Long-Chain-Specific 3-Oxoacyl-Acyl Carrier Protein Reductase Involved in Diffusible Signal Factor Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research on Diffusible Signal Factor-Mediated Quorum Sensing in Xanthomonas: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 4. tandfonline.com [tandfonline.com]

- 5. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lipidmaps.org [lipidmaps.org]

- 7. ableweb.org [ableweb.org]

- 8. Quantification of Bacterial Fatty Acids by Extraction and Methylation. | Sigma-Aldrich [sigmaaldrich.com]

3-Hydroxyundecanoic Acid: A Versatile Precursor Molecule for Chemical and Pharmaceutical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyundecanoic acid, a medium-chain-length 3-hydroxyalkanoic acid (mcl-3-HAA), is emerging as a valuable and versatile precursor molecule with significant potential across various scientific and industrial domains. Its unique chemical structure, featuring both a hydroxyl and a carboxylic acid functional group, makes it an attractive chiral building block for the synthesis of a wide array of value-added chemicals, including biopolymers, specialty chemicals, and pharmaceutical intermediates. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, chemical synthesis, quantification, and its role as a precursor in key metabolic and synthetic pathways.

Physicochemical Properties

This compound is a saturated fatty acid with an 11-carbon chain and a hydroxyl group at the C-3 position. Its chemical formula is C₁₁H₂₂O₃ and it has a molecular weight of 202.29 g/mol .

| Property | Value |

| Molecular Formula | C₁₁H₂₂O₃ |

| Molecular Weight | 202.29 g/mol |

| Melting Point | 73-73.5 °C[1] |

| Boiling Point | 333.2 ± 25.0 °C (Predicted)[1] |

| Density | 0.998 ± 0.06 g/cm³ (Predicted)[1] |

| Solubility | Soluble in chloroform, ethanol, and methanol[1] |

Biosynthesis and Production

The primary natural source of this compound is microbial polyhydroxyalkanoates (PHAs). These are polyesters produced by various bacteria as intracellular carbon and energy storage materials. Medium-chain-length PHAs (mcl-PHAs), produced by bacteria such as Pseudomonas putida, are rich in 3-hydroxyalkanoic acid monomers, including this compound.

Microbial Production of mcl-PHAs

Fed-batch fermentation is a common strategy to achieve high cell densities and high PHA content. Pseudomonas putida is a well-studied organism for mcl-PHA production.

Table 1: Quantitative Data on mcl-PHA Production in Pseudomonas putida

| Strain | Carbon Source | Fermentation Strategy | Biomass (g/L) | PHA Content (% of CDW) | PHA Titer (g/L) | Monomer Composition (mol%) | Reference |

| P. putida KT2440 | Decanoic acid, Acetic acid, Glucose | Fed-batch (exponential to linear feeding) | 75 | 74 | 55.5 | 3-hydroxydecanoate (78%), 3-hydroxyoctanoate (B1259324) (11%), 3-hydroxyhexanoate (B1247844) (11%) | [2] |

| P. putida KT2440 | Nonanoic acid, Glucose, Acrylic acid | Fed-batch | 71.4 | 75.5 | 53.9 | 3-hydroxynonanoate (89%), 3-hydroxyheptanoate | [3] |

| P. putida KT2440 (ΔphaZ) | Crude Glycerol (B35011) | Fed-batch (DO-stat) | - | 38.9 | - | mcl-PHA | [4][5] |

Experimental Protocol: Fed-Batch Fermentation of Pseudomonas putida for mcl-PHA Production [3][4][5]

-

Inoculum Preparation: A single colony of Pseudomonas putida is used to inoculate a seed culture in a suitable medium (e.g., LB medium) and grown overnight. This is then used to inoculate a larger pre-culture in a minimal medium (e.g., M9 medium) with a suitable carbon source.

-

Bioreactor Setup: A fed-batch reactor is prepared with a minimal medium containing essential salts and trace elements. The initial carbon source (e.g., crude glycerol or a mixture of fatty acids and glucose) is added.

-

Batch Phase: The bioreactor is inoculated with the pre-culture. The batch phase proceeds until the initial carbon source is depleted, allowing for initial biomass accumulation. Key parameters such as temperature (e.g., 30°C), pH (e.g., 6.85), and dissolved oxygen (DO) are controlled.

-

Fed-Batch Phase: A feeding solution containing a concentrated carbon source is fed into the bioreactor. The feeding strategy can be exponential to maintain a constant specific growth rate or a DO-stat approach where the feed is triggered by an increase in DO, indicating carbon limitation.

-

PHA Accumulation: PHA accumulation is typically induced by nutrient limitation, often nitrogen. The feeding of the carbon source continues while the nitrogen source is depleted.

-

Harvesting: Once the desired biomass and PHA content are reached, the cells are harvested by centrifugation.

Extraction and Hydrolysis of PHAs to 3-Hydroxyalkanoic Acids

Once the PHA-rich biomass is harvested, the polymer is extracted and then hydrolyzed to release the constituent 3-hydroxyalkanoic acid monomers.

Experimental Protocol: Extraction and Acid Hydrolysis of mcl-PHAs [6]

-

Cell Lysis and Extraction: The harvested bacterial cells are lyophilized. The dried biomass is then subjected to solvent extraction, typically using a chlorinated solvent like chloroform, to dissolve the intracellular PHA granules.

-

Polymer Precipitation: The PHA is precipitated from the solvent by adding a non-solvent, such as methanol (B129727) or ethanol. The precipitated polymer is then collected and dried.

-

Acid Methanolysis: The purified PHA is suspended in a mixture of methanol and sulfuric acid. The mixture is refluxed for several hours (e.g., >3 hours at 100°C) to depolymerize the polyester (B1180765) and convert the 3-hydroxyalkanoic acids into their corresponding methyl esters.[1]

-

Extraction of Methyl Esters: The 3-hydroxyalkanoate methyl esters are extracted from the reaction mixture using a solvent like chloroform.

-

Saponification (Optional): To obtain the free fatty acids, the purified methyl esters are saponified by refluxing with a solution of sodium hydroxide (B78521) in aqueous methanol. The solution is then acidified to protonate the carboxylate, and the free 3-hydroxyalkanoic acids are extracted with an organic solvent.

An alternative method involves the in-vivo depolymerization of PHAs by altering the external conditions of the cells to trigger the activity of intracellular PHA depolymerase, leading to the secretion of the monomers.[5]

Enantioselective Chemical Synthesis

The (R)-enantiomer of this compound is often the biologically active form and a valuable chiral building block. Enantioselective synthesis provides a route to obtain this specific stereoisomer.

Asymmetric Hydrogenation

Asymmetric hydrogenation of a suitable prochiral precursor, such as a β-keto ester, is a powerful method for producing chiral β-hydroxy acids.

Conceptual Workflow: Asymmetric Hydrogenation for (R)-3-Hydroxyundecanoic Acid

Caption: Asymmetric hydrogenation workflow.

Experimental Protocol Outline: Asymmetric Hydrogenation [7]

-

Catalyst Preparation: A chiral ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) catalyst is prepared in situ from a ruthenium precursor and the chiral BINAP ligand.

-

Hydrogenation Reaction: The prochiral β-keto ester precursor of this compound is dissolved in a suitable solvent (e.g., methanol) in a high-pressure reactor. The chiral catalyst is added, and the reactor is pressurized with hydrogen gas (e.g., 4-100 atm). The reaction is stirred at a specific temperature (e.g., 23-100°C) until completion.

-

Purification: The resulting chiral β-hydroxy ester is purified using standard techniques such as column chromatography.

-

Hydrolysis: The purified ester is then hydrolyzed to the corresponding carboxylic acid.

Lipase-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution using lipases is another effective method for obtaining enantiomerically pure 3-hydroxyalkanoic acids.

Conceptual Workflow: Lipase-Catalyzed Kinetic Resolution

Caption: Lipase-catalyzed kinetic resolution.

Experimental Protocol Outline: Lipase-Catalyzed Kinetic Resolution [8]

-

Reaction Setup: Racemic this compound is dissolved in an organic solvent. An acyl donor (e.g., vinyl acetate) and a lipase (e.g., immobilized Candida antarctica lipase B) are added.

-

Enzymatic Reaction: The reaction mixture is incubated at a controlled temperature with agitation. The lipase selectively catalyzes the acylation of one enantiomer (e.g., the (S)-enantiomer), leaving the other enantiomer ((R)-3-hydroxyundecanoic acid) unreacted.

-

Monitoring: The reaction progress and enantiomeric excess are monitored by techniques such as chiral HPLC or GC.

-

Separation: Once the desired conversion (typically around 50%) is reached, the enzyme is filtered off. The acylated ester and the unreacted acid are separated, for example, by column chromatography or extraction.

-

Hydrolysis (optional): The separated ester can be hydrolyzed back to the corresponding 3-hydroxyalkanoic acid to obtain the other enantiomer.

Quantification of this compound

Accurate quantification of this compound is crucial for monitoring its production and conversion. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose.

Experimental Protocol: GC-MS Quantification of this compound [9][10]

-

Sample Preparation and Extraction: For liquid samples (e.g., fermentation broth), the sample is acidified, and the fatty acids are extracted with an organic solvent (e.g., ethyl acetate). An internal standard (e.g., a deuterated analog) is added for accurate quantification.

-

Derivatization: The hydroxyl and carboxyl groups of this compound are derivatized to increase their volatility for GC analysis. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

-

GC-MS Analysis: The derivatized sample is injected into a GC-MS system.

-

Gas Chromatography: A capillary column (e.g., HP-5MS) is used to separate the components of the mixture. A temperature gradient program is employed to elute the analytes.

-

Mass Spectrometry: The eluted compounds are ionized (e.g., by electron impact), and the resulting fragments are detected. Quantification is typically performed in selected ion monitoring (SIM) mode, where specific ions characteristic of the analyte and the internal standard are monitored for high sensitivity and specificity.

-

-

Data Analysis: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard and using a calibration curve.

This compound as a Precursor Molecule

Rhamnolipid Biosynthesis in Pseudomonas aeruginosa

In Pseudomonas aeruginosa, (R)-3-hydroxyalkanoic acids are key precursors for the biosynthesis of rhamnolipids, which are biosurfactants with important roles in virulence and biofilm formation. The production of rhamnolipids is tightly regulated by the quorum sensing system.

Signaling Pathway: Rhamnolipid Biosynthesis and Quorum Sensing Regulation

Caption: Rhamnolipid biosynthesis pathway.

Synthesis of Specialty Chemicals

The functional groups of this compound allow for its conversion into other valuable chemicals.

-

Macrocyclic Lactones: These are valuable compounds used in the fragrance industry. ω-Hydroxy acids can be cyclized to form macrocyclic lactones. While this compound is not an ω-hydroxy acid, it can potentially be converted to one through a series of chemical modifications, or it could be used in the synthesis of more complex macrocyclic structures.

Applications in Drug Development

The chiral nature of (R)-3-hydroxyundecanoic acid makes it a valuable building block in the synthesis of complex, stereochemically defined molecules, including active pharmaceutical ingredients (APIs).

-

Chiral Building Blocks: Enantiomerically pure 3-hydroxyalkanoic acids are used as starting materials in the synthesis of various bioactive molecules, such as antibiotics and vitamins.[6]

-

Antimicrobial and Bioactive Properties: Medium-chain 3-hydroxyalkanoic acids and their derivatives have been shown to possess antimicrobial activity.[5] For example, (R)-3-hydroxyoctanoic acid and (R)-3-hydroxy-10-undecenoic acid have shown inhibitory effects against various bacteria.[5]

While specific examples of marketed drugs derived directly from this compound are not widely documented, the use of similar chiral hydroxy acids in the synthesis of complex pharmaceutical intermediates is a well-established strategy in medicinal chemistry.

Conclusion

This compound stands out as a promising platform chemical with a wide range of potential applications. Its accessibility from renewable microbial sources, combined with its versatile chemical functionality, positions it as a key player in the development of sustainable chemical processes and novel therapeutic agents. Further research into optimizing its production, developing efficient conversion technologies, and exploring its full potential in drug discovery is warranted and expected to yield significant scientific and commercial advancements.

References

- 1. researchgate.net [researchgate.net]

- 2. Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polyhydroxyalkanoate-based 3-hydroxyoctanoic acid and its derivatives as a platform of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Production and Cytophysiology Applications of 3-hydroxyalkanoic Acid Monomers | Chemical Engineering Transactions [cetjournal.it]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. chemrxiv.org [chemrxiv.org]

- 9. deepdyve.com [deepdyve.com]

- 10. Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Undecylenic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3-Hydroxyundecanoic Acid (CAS: 40165-88-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyundecanoic acid (CAS: 40165-88-6) is a medium-chain hydroxy fatty acid that has garnered increasing interest in the scientific community. This technical guide provides a comprehensive overview of its chemical and physical properties, methods for its synthesis and analysis, and a detailed exploration of its biological activities and potential therapeutic applications. Particular focus is given to its established antifungal properties and its emerging role in cancer research, potentially through the modulation of key cellular signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the fields of biochemistry, microbiology, and drug development.

Chemical and Physical Properties

This compound is a saturated fatty acid with a hydroxyl group at the C-3 position. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 40165-88-6 | N/A |

| Molecular Formula | C₁₁H₂₂O₃ | [1][2] |

| Molecular Weight | 202.29 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Melting Point | 73-73.5 °C | [2] |

| Boiling Point | 333.2 ± 25.0 °C (Predicted) | [2] |

| Density | 0.998 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in ethanol, methanol, and chloroform.[1][2] Practically insoluble in water.[3] | N/A |

| Purity | Commercially available at >98% purity.[1] | N/A |

| Appearance | Solid | [4] |

Synthesis and Purification

Synthesis Methodology: The Reformatsky Reaction

A common and effective method for the synthesis of β-hydroxy esters, which can then be hydrolyzed to β-hydroxy acids like this compound, is the Reformatsky reaction.[5][6]

Reaction Principle: The reaction involves the treatment of an α-halo ester with zinc metal to form an organozinc reagent (a Reformatsky enolate). This enolate then reacts with an aldehyde or ketone to form a β-hydroxy ester.[5][6] For the synthesis of this compound, nonanal (B32974) (the aldehyde corresponding to the desired nine-carbon tail) would be reacted with the zinc enolate of an α-bromoacetate.

Illustrative Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 3. The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mt.com [mt.com]

- 5. Reformatsky Reaction [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Synthesis of 3-Hydroxyundecanoic Acid for Research Applications

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-hydroxyundecanoic acid, a saturated medium-chain fatty acid with emerging research interest. This compound and related 3-hydroxy fatty acids have been identified as potential antimicrobial agents, anti-inflammatory molecules, and are implicated in bacterial quorum sensing.[1][2] These protocols are intended for researchers in organic chemistry, microbiology, and drug development who require a reliable method for the synthesis and purification of this compound for further investigation. The primary synthetic route detailed is the Reformatsky reaction, a classic and effective method for the formation of β-hydroxy esters, followed by hydrolysis to the desired carboxylic acid.[3][4][5][6][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for the proper handling, storage, and characterization of the compound.

| Property | Value | Reference |

| CAS Number | 40165-88-6 | [1] |

| Molecular Formula | C₁₁H₂₂O₃ | [1][8][9] |

| Molecular Weight | 202.29 g/mol | [1][8] |

| Melting Point | 73-73.5 °C | [1] |

| Boiling Point (Predicted) | 333.2 ± 25.0 °C | [1] |

| Density (Predicted) | 0.998 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 4.39 ± 0.10 | [1] |

| Solubility | Soluble in chloroform, ethanol, and methanol (B129727).[1][9] | |

| Storage Temperature | -20°C | [1][8][9] |

Synthesis of this compound via Reformatsky Reaction

The synthesis of this compound is achieved in a two-step process: the Reformatsky reaction to form ethyl 3-hydroxyundecanoate, followed by the hydrolysis of the ester to yield the final product.

Experimental Workflow

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Step 1: Synthesis of Ethyl 3-hydroxyundecanoate (Reformatsky Reaction)

This protocol is adapted from a general procedure for the Reformatsky reaction.[3]

Materials:

-

Nonanal (C₉H₁₈O)

-

Ethyl bromoacetate (BrCH₂COOC₂H₅)

-

Zinc dust, activated

-

Iodine (I₂)

-

Toluene (B28343), anhydrous

-

Methyl tert-butyl ether (MTBE)

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Deionized water

-

Brine (saturated NaCl solution)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Protocol:

-

Activation of Zinc: In a three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, add activated zinc dust (5.0 eq) and a crystal of iodine (0.1 eq). Add anhydrous toluene to cover the zinc.

-

Heat the suspension to reflux with vigorous stirring for 5 minutes. The disappearance of the iodine color indicates the activation of zinc.

-

Cool the mixture to room temperature.

-

Reaction: To the suspension of activated zinc, add ethyl bromoacetate (2.0 eq).

-

In a separate flask, dissolve nonanal (1.0 eq) in anhydrous toluene.

-

Add the nonanal solution dropwise to the zinc and ethyl bromoacetate suspension using a dropping funnel.

-

Once the addition is complete, heat the reaction mixture to 90°C and stir for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0°C in an ice bath.

-

Quench the reaction by the slow addition of deionized water.

-

Filter the suspension to remove unreacted zinc.

-

Transfer the filtrate to a separatory funnel and extract with MTBE (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 3-hydroxyundecanoate.

Step 2: Hydrolysis of Ethyl 3-hydroxyundecanoate

Materials:

-

Crude ethyl 3-hydroxyundecanoate

-

Potassium hydroxide (B78521) (KOH)

-

Methanol

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate (B1210297)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

pH paper or pH meter

-

Separatory funnel

-

Standard laboratory glassware

Protocol:

-

Dissolve the crude ethyl 3-hydroxyundecanoate in methanol in a round-bottom flask.

-

Prepare a solution of potassium hydroxide in a mixture of water and methanol and add it to the ester solution with stirring. The reaction is exothermic.

-

Stir the mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield crude this compound.

Purification